(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol
Brand Name: Vulcanchem
CAS No.: 57404-88-3
VCID: VC21120438
InChI: InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol

(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol

CAS No.: 57404-88-3

Cat. No.: VC21120438

Molecular Formula: C20H14O2

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol - 57404-88-3

Specification

CAS No. 57404-88-3
Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
IUPAC Name (7S,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol
Standard InChI InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1
Standard InChI Key YDXRLMMGARHIIC-PXNSSMCTSA-N
Isomeric SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@@H]([C@H]5O)O)C=C2
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator